2-Methyl-6-(propylamino)nicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methyl-6-(propylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-11-9-5-4-8(10(13)14)7(2)12-9/h4-5H,3,6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
AKUSHQIZQXKBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C(C=C1)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of Substituted Nicotinic Acid Scaffolds
The creation of substituted nicotinic acids involves a series of strategic chemical reactions to build the pyridine (B92270) ring and attach the desired functional groups.
Oxidation Reactions for Pyridine Carboxylic Acid Formation
A fundamental step in the synthesis of nicotinic acid and its derivatives is the oxidation of alkylpyridines. Historically, oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and nitric acid (HNO₃) have been employed. researchgate.net
A prevalent industrial method involves the oxidation of 5-ethyl-2-methylpyridine (B142974). researchgate.netnih.gov This process, often carried out with nitric acid at elevated temperatures and pressures, initially yields 2,5-pyridinedicarboxylic acid, which is then decarboxylated to form nicotinic acid. nih.gov The Lonza process, a notable industrial example, utilizes the liquid-phase oxidation of 5-ethyl-2-methylpyridine with HNO₃. nih.govmdpi.com
Table 1: Industrial Oxidation of 5-ethyl-2-methylpyridine
| Parameter | Value | Reference |
|---|---|---|
| Reactant | 5-ethyl-2-methylpyridine | nih.gov |
| Oxidizing Agent | Nitric Acid (HNO₃) | nih.gov |
| Temperature | 190–270 °C | nih.gov |
| Pressure | 2–8 MPa | nih.gov |
| Intermediate | 2,5-pyridinedicarboxylic acid | nih.gov |
| Final Product | Nicotinic Acid | nih.gov |
Another key precursor is 3-methylpyridine (B133936) (3-picoline). researchgate.netnih.gov Its oxidation can be achieved through various methods, including the use of nitric acid or through catalytic processes involving metal catalysts like cobalt and manganese acetates in the presence of bromides. nih.govgoogle.com For instance, the oxidation of 3-picoline with a catalyst system of Co(OAc)₂ and Mn(OAc)₂ in acetic acid at 210°C and 2.5 MPa pressure can achieve high conversion and selectivity. nih.gov Air can also be effectively used as the oxidizing agent in the presence of appropriate catalysts. mdpi.com
Introduction of Alkyl and Amino Substituents to the Pyridine Ring
The introduction of alkyl and amino groups to the pyridine ring is crucial for creating diverse nicotinic acid derivatives. The reactivity of the pyridine ring, which is less susceptible to electrophilic aromatic substitution than benzene, presents unique challenges. wikipedia.org
Alkylation of the pyridine ring can be achieved through various methods. One approach involves the reaction of pyridine N-oxides with Grignard reagents, which can lead to the formation of 2-substituted pyridines. organic-chemistry.org The direct alkylation of pyridines at the C-4 position can be mediated by mechanochemically activated magnesium(0). organic-chemistry.org
The introduction of an amino group, or amination, can be accomplished via reactions like the Chichibabin reaction, which typically introduces an amino group at the 2-position using sodium amide. wikipedia.org For substitution at other positions or on less reactive pyridine rings, it is often necessary to start with a pre-functionalized ring, such as a halopyridine, which can then undergo nucleophilic substitution. wikipedia.org For example, 2-chloronicotinic acid esters can serve as a starting point for introducing substituents via cross-coupling reactions. acs.org The synthesis of N-aminopyridinium salts from pyridine and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) provides another route to functionalized pyridines. nih.gov
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group of nicotinic acid readily undergoes typical reactions such as esterification, amidation, and conversion to acid halides and anhydrides. nih.gov These transformations are essential for creating a variety of derivatives with different biological activities and properties.
Esterification, for instance, can be used to produce esters that may have reduced side effects compared to the parent acid. belnauka.by This can be achieved by reacting nicotinic acid or its acid chlorides with various alcohols. belnauka.by For example, methyl-6-methylnicotinate can be synthesized from 5-ethyl-2-methyl pyridine through oxidation followed by esterification with methanol. environmentclearance.nic.in
Amide formation is another common functionalization. The reaction of nicotinic acid with amines, often in the presence of a coupling agent, yields the corresponding amides. This is a key step in the synthesis of many biologically active molecules. nih.gov
Targeted Synthesis of 2-Methyl-6-(propylamino)nicotinic Acid
The specific synthesis of this compound requires a multi-step approach, combining the strategies discussed above.
Precursor Synthesis and Optimization
A logical precursor for the target molecule is 6-methylnicotinic acid. This intermediate can be synthesized through the selective oxidation of 2-methyl-5-alkylpyridines, such as 2-methyl-5-ethylpyridine, using nitric acid under controlled conditions to favor oxidation of the ethyl group over the methyl group. google.com Another approach involves starting with γ-butyrolactone and methyl 6-methylnicotinate. patsnap.com
Further functionalization is necessary to introduce the amino group at the 6-position. A common strategy is to start with a halogenated precursor, such as 2-chloro-6-methylnicotinic acid or its corresponding nitrile, 2-chloro-3-cyano-6-methylpyridine. google.com
Amination Reactions in the C-6 Position of Nicotinic Acid Derivatives
The final key step in the synthesis of this compound is the introduction of the propylamino group at the C-6 position. This is typically achieved through a nucleophilic aromatic substitution reaction on a precursor where the 6-position has a good leaving group, such as a halogen.
Starting with a compound like 2-chloro-6-methylnicotinic acid or its ester, the chlorine atom can be displaced by propylamine (B44156). This reaction is often carried out in a suitable solvent and may require elevated temperatures or the use of a base to neutralize the hydrogen chloride formed during the reaction.
An alternative route involves the reductive amination of a ketone or aldehyde. masterorganicchemistry.com However, for aromatic systems like pyridine, direct nucleophilic substitution on a halo-substituted ring is a more common and direct method. wikipedia.org The synthesis of 2-amino-6-methylnicotinic acid has been demonstrated from 2-chloro-3-cyano-6-methylpyridine via amination with ammonia (B1221849) followed by hydrolysis of the nitrile group. google.com A similar strategy can be envisioned for the synthesis of this compound, where propylamine is used instead of ammonia.
Control of Regioselectivity in Multi-Substituted Pyridines
The synthesis of multi-substituted pyridines, such as the target compound with substituents at the 2, 3, and 6 positions, presents a significant challenge in heterocyclic chemistry due to the inherent reactivity patterns of the pyridine ring. Achieving the desired substitution pattern requires precise control over the regioselectivity of functionalization reactions, as traditional methods often yield mixtures of isomers. organic-chemistry.orgnih.gov
Several strategies have been developed to overcome this challenge. One effective approach involves the use of a temporary blocking group to direct functionalization to a specific position. For instance, a maleate-derived blocking group can be employed to facilitate Minisci-type decarboxylative alkylation exclusively at the C-4 position of the pyridine ring. organic-chemistry.orgnih.gov This method prevents reactions at other positions, allowing for selective introduction of alkyl groups under acid-free conditions. organic-chemistry.org Once the C-4 functionalization is complete, the blocking group can be easily removed, freeing the position for subsequent reactions or leaving it unsubstituted as needed. organic-chemistry.org
Another powerful technique for controlling regioselectivity is the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, activating the C-2 and C-6 positions for nucleophilic attack and the C-4 position for electrophilic attack. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA), provides a general and efficient route to 2-substituted pyridines with complete regioselectivity. rsc.org This method avoids the formation of isomeric mixtures often seen in reactions with acyl- or alkyl-activated pyridines. rsc.org By manipulating the reaction conditions and reagents, it is also possible to synthesize 2,6-disubstituted pyridines. organic-chemistry.org For example, reacting a pyridine N-oxide with a Grignard reagent and then with DMF can yield a 2-substituted pyridine N-oxide, which can undergo a second Grignard addition. organic-chemistry.org
Furthermore, the chemistry of highly reactive intermediates like pyridynes offers a unique pathway for the regioselective difunctionalization of the pyridine core. rsc.org By generating a 3,4-pyridyne from a precursor such as 3-chloro-2-ethoxypyridine, it is possible to introduce two different functional groups adjacently. rsc.org The reaction proceeds via regioselective lithiation, transmetalation, and subsequent addition of a Grignard reagent to position 4, followed by quenching with an electrophile at position 3, leading to various 2,3,4-trisubstituted pyridines. rsc.org
These methods, summarized in the table below, provide chemists with a toolbox to construct highly substituted pyridine cores with the specific regiochemistry required for complex molecules like this compound.
| Methodology | Key Reagents/Intermediates | Target Position(s) | Key Advantages | Reference |
|---|---|---|---|---|
| Blocking Group Strategy | Maleate-derived blocking group, (NH₄)₂S₂O₈, AgNO₃ | C-4 | Directs alkylation exclusively to C-4; simple, scalable, and cost-effective. | organic-chemistry.orgnih.gov |
| Pyridine N-Oxide Activation | Pyridine N-oxide, Grignard reagents, TFAA or DMF | C-2 (primarily), C-6 | Completely regioselective for C-2 substitution; avoids isomeric mixtures. | rsc.orgorganic-chemistry.org |
| Pyridyne Intermediates | 3-Chloro-2-ethoxypyridine, n-BuLi, Grignard reagents | C-3 and C-4 | Allows for adjacent difunctionalization of the pyridine ring. | rsc.org |
Advanced Synthetic Techniques and Yield Enhancement Studies
Beyond establishing the correct substitution pattern, modern synthetic chemistry focuses on improving the efficiency, sustainability, and elegance of synthetic routes. For nicotinic acid derivatives, this involves the use of catalysis and the development of methods to control stereochemistry when creating chiral analogs.
Catalytic Approaches in Nicotinic Acid Chemistry
Catalysis offers significant advantages for the synthesis of nicotinic acid and its derivatives, including milder reaction conditions, higher yields, and improved environmental profiles compared to traditional stoichiometric methods. frontiersin.orgnih.gov Both biocatalytic and chemocatalytic approaches have been successfully applied.
Biocatalysis: Enzymatic synthesis has emerged as a powerful, eco-friendly alternative for producing nicotinic acid. frontiersin.orgnih.gov This method typically employs microbial hydrolytic enzymes, such as nitrilase, to convert cyanopyridine precursors into the corresponding carboxylic acid in a single step under mild conditions. frontiersin.orgmdpi.com For instance, the nitrilase from Rhodococcus rhodochrous J1 has been used to convert 3-cyanopyridine (B1664610) into nicotinic acid with a 100% yield. frontiersin.orgnih.gov Recombinant E. coli expressing nitrilase from Acidovorax facilis 72W has also been developed and immobilized to create a highly efficient and stable biocatalyst for this transformation. mdpi.com This biocatalytic route avoids the harsh conditions, corrosive reagents, and toxic byproducts associated with traditional chemical oxidation. frontiersin.orgnih.gov
Chemical Catalysis: In the realm of chemical catalysis, the selective oxidation of picoline precursors is a key strategy. The industrial production of nicotinic acid often involves the oxidation of 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine. nih.gov While traditional methods use strong oxidants like nitric acid, which generate significant greenhouse gases, modern research focuses on greener alternatives. nih.gov Catalytic systems using molecular oxygen or hydrogen peroxide as the oxidant are highly desirable. For example, a system comprising Co(OAc)₂, Mn(OAc)₂, and NaBr in acetic acid can catalyze the oxidation of 3-methylpyridine with air, achieving high conversion and yield. nih.gov More recently, Cu-based zeolite catalysts (e.g., Cu/13X) have been shown to effectively catalyze the liquid-phase oxidation of 3-methylpyridine with 30% hydrogen peroxide under mild conditions, offering a green and efficient route to nicotinic acid. oaepublish.com
| Catalyst Type | Catalyst Example | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Biocatalyst (Nitrilase) | Immobilized E. coli expressing Acidovorax facilis nitrilase | 3-Cyanopyridine | Efficient hydrolysis to nicotinic acid under mild conditions with high yield and catalyst reusability. | mdpi.com |
| Transition Metal Complex | Co(OAc)₂ / Mn(OAc)₂ / NaBr | 3-Methylpyridine | Catalyzes oxidation with air at high pressure, achieving 98% conversion and 97% yield. | nih.gov |
| Heterogeneous Catalyst | 10%Cu/13X Zeolite | 3-Methylpyridine | Catalyzes oxidation with H₂O₂ under mild conditions (70°C), demonstrating high activity and selectivity. | oaepublish.com |
Stereochemical Control in Analog Synthesis
While this compound itself is achiral, the synthesis of its analogs may require the introduction of stereocenters, making stereochemical control a critical consideration. The ability to selectively produce a single stereoisomer is paramount, particularly in medicinal chemistry, where different enantiomers or diastereomers can have vastly different biological activities.
Strategies for stereocontrol can be broadly categorized. Substrate control occurs when an existing stereocenter within the molecule directs the stereochemical outcome of a subsequent reaction at a different site. youtube.com For example, the stereochemistry of a substituent on the pyridine ring could influence the approach of a reagent, leading to a diastereoselective transformation.
A more versatile strategy is auxiliary control , where a chiral auxiliary is temporarily attached to the substrate molecule. youtube.com This auxiliary, which is typically a single enantiomer, sterically blocks one face of the reactive site, forcing a reagent to approach from the opposite direction and thereby dictating the stereochemistry of the newly formed chiral center. youtube.com After the reaction, the auxiliary has served its purpose and is removed, yielding the desired enantiomerically enriched product. youtube.com
Furthermore, the dearomatization of pyridines offers a powerful route to chiral piperidines, which are common scaffolds in pharmaceuticals. Chemo-enzymatic approaches have been developed for the asymmetric dearomatization of activated pyridines. acs.org A one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines with high precision. acs.org Similarly, the asymmetric addition of nucleophiles to activated N-alkylpyridinium species can be controlled to produce dihydropyridine (B1217469) products with excellent regiochemical and stereochemical control. mdpi.com The choice of the activating group on the pyridine nitrogen can even direct the nucleophilic addition to either the C2 or C4 position, providing a method for regiodivergent synthesis. mdpi.com These advanced methods provide access to a wide range of chiral analogs that would be difficult to obtain through classical resolution techniques.
Molecular Interactions and Target Engagement
Investigation of Ligand-Protein Binding Profiles
While direct binding data for 2-Methyl-6-(propylamino)nicotinic acid is unavailable, the study of analogous compounds provides a framework for understanding its potential protein interactions.
Specific receptor binding affinities for this compound have not been reported. However, nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, studies on various methylnicotine analogs have revealed that methylation on the pyrrolidinium (B1226570) ring can significantly alter binding affinity and agonist potency at different nAChR subtypes, such as α4β2 and α7. This suggests that the 2-methyl group in this compound likely influences its interaction with nAChR subtypes. The nature and affinity of this binding would require specific experimental validation.
Furthermore, nicotinic acid itself is a ligand for a G protein-coupled receptor, GPR109A (also known as HM74A), which is expressed in adipocytes and immune cells. The affinity of nicotinic acid for this receptor is in the micromolar range. It is plausible that this compound could also interact with this or other related receptors, although its affinity and selectivity remain to be determined.
Table 1: Illustrative Receptor Binding Data for Related Nicotinic Acid Derivatives
This table presents data for analogous compounds to infer potential interactions of this compound, for which specific data is not available.
| Compound | Receptor Subtype | Binding Affinity (Ki) |
| Nicotine (B1678760) | α4β2 nAChR | ~1 nM |
| Nicotine | α7 nAChR | ~200 nM |
| Nicotinic Acid | GPR109A | ~1 µM |
Exploration of Enzyme Inhibition Mechanisms and Kinetics
Direct evidence of enzyme inhibition by this compound is not available. However, studies on nicotinic acid and nicotinamide (B372718) have shown that they can act as inhibitors of cytochrome P450 enzymes. nih.gov For example, nicotinic acid inhibits CYP2D6 with a Ki of 3.8 +/- 0.3 mM, while nicotinamide inhibits CYP2D6, CYP3A4, and CYP2E1. nih.gov The inhibitory mechanism is believed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov
Given its structural similarity, this compound might also exhibit inhibitory activity against certain enzymes. The presence of the 6-(propylamino) group could influence its binding and inhibitory potency compared to nicotinic acid.
A study on 6-aminonicotinamide, another related molecule, revealed that it acts as a precursor to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) with a Ki value of 0.1–0.2 μM. nih.gov This suggests that derivatives of 6-aminonicotinic acid, such as the subject compound, could potentially be metabolized to active enzyme inhibitors. nih.gov
Table 2: Enzyme Inhibition Data for Structurally Related Compounds
This table provides data for analogous compounds to infer potential interactions of this compound, for which specific data is not available.
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM nih.gov | Competitive |
| Nicotinamide | CYP2D6 | 19 +/- 4 mM nih.gov | Competitive |
| Nicotinamide | CYP3A4 | 13 +/- 3 mM nih.gov | Competitive |
| Nicotinamide | CYP2E1 | 13 +/- 8 mM nih.gov | Competitive |
| 6-amino-NADP+ | 6PGD | 0.1–0.2 μM nih.gov | Not Specified |
Non-Covalent Interactions with Other Biomolecules
Specific studies on the non-covalent interactions of this compound with other biomolecules are not found in the current literature. However, the fundamental chemical structure suggests the potential for various non-covalent interactions that are crucial for its biological activity. These interactions would include hydrogen bonding and hydrophobic interactions, which are discussed in more detail in the following sections. The presence of both hydrogen bond donors (the carboxylic acid proton and the amine proton) and acceptors (the pyridine nitrogen and the carbonyl oxygens), as well as lipophilic regions (the methyl and propyl groups), allows for a diverse range of non-covalent interactions with biological macromolecules.
Elucidation of Molecular Recognition Principles
The molecular recognition of this compound by its biological targets will be governed by a combination of electrostatic and steric factors.
The structure of this compound features several functional groups capable of participating in hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the carbonyl oxygen). The secondary amine in the 6-propylamino substituent provides another hydrogen bond donor. The pyridine ring nitrogen is a potential hydrogen bond acceptor.
Studies on related molecules, such as nicotine, have highlighted the critical role of hydrogen bonding in receptor binding. For example, the pyridine nitrogen of nicotine forms a functionally important hydrogen bond with the backbone NH of a specific amino acid residue in the α4β2 nAChR. pnas.org Similarly, theoretical studies on nicotinic acid-water complexes have demonstrated the formation of stable hydrogen bonds involving the pyridine nitrogen and the carboxylic acid group. jocpr.comjocpr.com These findings strongly suggest that the hydrogen bonding capabilities of the pyridine nitrogen and the carboxylic acid group in this compound are key determinants of its molecular recognition.
The 2-methyl group and the 6-propylamino group contribute to the lipophilicity of this compound. These nonpolar moieties can engage in hydrophobic interactions with complementary nonpolar pockets within a protein's binding site. The contribution of hydrophobic interactions to the stability of protein-ligand complexes is well-established. nih.govcapes.gov.br The burial of nonpolar surface area upon binding can provide a significant driving force for complex formation. nih.gov
Aromatic Stacking and Electrostatic Complementarity
The molecular interactions of this compound with its biological targets are governed by a combination of forces, including aromatic stacking and electrostatic complementarity. These interactions are crucial for the stable binding and orientation of the compound within the active site of a protein. While direct research on the specific stacking and electrostatic interactions of this compound is not extensively documented in publicly available literature, principles derived from related nicotinic acid derivatives and general protein-ligand interactions can provide significant insights.
The nature and extent of π-π stacking can be influenced by substituents on the aromatic ring. Research on various 2-(naphthalenylamino)-nicotinic acids has shown that the size and position of substituents play a significant role in the solid-state arrangement and potential for π-π interactions. uky.edursc.org For this compound, the methyl and propylamino groups attached to the pyridine ring will modulate its electronic properties and steric profile, thereby influencing the geometry and strength of any aromatic stacking interactions.
Electrostatic complementarity refers to the matching of charged or polar groups between a ligand and its binding pocket. The nicotinic acid moiety of the molecule, with its carboxylic acid group, is a key site for electrostatic interactions. At physiological pH, the carboxylic acid is typically deprotonated, carrying a negative charge, which can form strong ionic bonds or salt bridges with positively charged amino acid residues such as lysine (B10760008) or arginine in a protein's active site. The nitrogen atom within the pyridine ring can also participate in hydrogen bonding.
| Interaction Type | Key Structural Feature | Potential Interacting Amino Acid Residues |
| Aromatic (π-π) Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
| Ionic Bonding | Carboxylic Acid (deprotonated) | Lysine, Arginine |
| Hydrogen Bonding | Carboxylic Acid, Propylamino Group, Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine |
Structure Activity Relationship Sar and Ligand Design
Systematic Modification of the 2-Methyl-6-(propylamino)nicotinic Acid Scaffold
Systematic modifications of the this compound scaffold have provided valuable insights into the chemical requirements for biological activity. These modifications typically involve alterations to the alkylamino side chain and substitutions on the pyridine (B92270) ring.
The length and nature of the alkyl chain attached to the amino group at the 6-position of the nicotinic acid core can significantly influence the compound's affinity for its biological target. While specific studies on the this compound scaffold are limited, research on analogous structures, such as cannabimimetic indoles, has demonstrated that alkyl chain length is a critical determinant of receptor binding affinity. In these related scaffolds, high-affinity binding often requires a minimum alkyl chain length, with optimal activity observed for chains of a specific length. For instance, in one study, an alkyl chain of three to six carbons was found to be sufficient for high-affinity binding, while a longer chain, such as a heptyl group, led to a significant decrease in binding at both CB1 and CB2 receptors nih.gov. This suggests that the binding pocket of the target receptor has a specific size and that alkyl chains that are too long or too short may not fit optimally, leading to reduced affinity.
For nicotinic acetylcholine (B1216132) receptors (nAChRs), the introduction of unsaturation into the N-n-alkyl chains of antagonists has been shown to affect affinity and selectivity. In a series of N-n-octylnicotinium iodide (NONI) analogs, the introduction of double or triple bonds in the alkyl chain led to a 4-fold to 250-fold increase in affinity for [3H]nicotine binding sites nih.gov. This indicates that not only the length but also the rigidity and electronic properties of the alkyl chain can play a crucial role in ligand-receptor interactions.
The substitution pattern on the pyridine ring of 6-aminonicotinic acid analogs has been shown to be a key factor in determining their biological activity and selectivity. Studies on a series of 6-aminonicotinic acid analogues as GABA(A) receptor agonists have revealed that the introduction of alkyl groups at various positions on the pyridine ring can modulate binding affinity nih.gov.
Specifically, 2- and 4-alkylated analogues of 6-aminonicotinic acid have been synthesized and characterized, showing low to mid-micromolar binding affinities to native GABA(A) receptors nih.gov. The data from these studies can be used to infer the effects of the 2-methyl group in the title compound and to predict how moving this group or introducing other substituents might affect activity.
Below is a table summarizing the binding affinities (Ki) of selected 6-aminonicotinic acid analogs at native GABA(A) receptors, illustrating the impact of substitution on the pyridine ring.
| Compound | Substitution | Ki (μM) at native GABA(A) receptors |
| 6-Aminonicotinic acid | None | 1.1 |
| 2-Methyl-6-aminonicotinic acid | 2-Methyl | 2.5 |
| 4-Methyl-6-aminonicotinic acid | 4-Methyl | 24 |
| 2,4-Dimethyl-6-aminonicotinic acid | 2,4-Dimethyl | 10 |
The data indicates that the introduction of a methyl group at the 2-position, as in 2-Methyl-6-aminonicotinic acid, results in a slight decrease in binding affinity compared to the unsubstituted 6-aminonicotinic acid. In contrast, a methyl group at the 4-position leads to a more significant drop in affinity. This suggests that the steric and electronic properties of substituents on the pyridine ring, and their specific locations, are critical for optimal interaction with the GABA(A) receptor binding site.
The structural features of this compound and its analogs play a critical role in determining their selectivity for different biological targets. For instance, subtle changes in the substitution pattern can shift the activity of a compound from one receptor type to another.
The study on 6-aminonicotinic acid analogues revealed that these compounds act as GABA(A) receptor agonists nih.gov. This is in contrast to many other nicotinic acid derivatives that are known to target nicotinic acetylcholine receptors (nAChRs) nih.govnih.gov. The selectivity for GABA(A) receptors over nAChRs appears to be influenced by the presence of the amino and carboxylic acid groups on the pyridine ring.
Furthermore, within the GABA(A) receptor family, the subunit composition of the receptor can influence the potency and efficacy of a ligand. This suggests that specific substitutions on the this compound scaffold could be tailored to achieve selectivity for particular GABA(A) receptor subtypes, potentially leading to more targeted therapeutic effects with fewer side effects nih.gov.
The antagonist activity of some 6-alkyl analogues of nicotine (B1678760) at nAChRs further highlights the importance of the 6-position substituent in determining the functional outcome of receptor interaction. For example, (-)-6-n-propylnicotine was found to antagonize the antinociceptive effects of nicotine, while the shorter chain analog, (-)-6-ethylnicotine, produced nicotine-like actions nih.gov. This switch from agonist-like to antagonist activity with a small change in alkyl chain length underscores the fine-tuning of pharmacological profiles that can be achieved through systematic structural modifications.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, un-synthesized compounds, thereby guiding the design of more potent and selective ligands.
A 3D-QSAR study was conducted on a series of 107 6-aminonicotinate-based compounds as P2Y12 receptor antagonists nih.gov. This study employed both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. The resulting models showed high statistical robustness and good predictive ability, with a squared correlation coefficient (R²) of 0.983 for the CoMFA model and 0.935 for the CoMSIA model nih.gov. These models, combined with molecular docking and molecular dynamics simulations, helped to identify key structural features and amino acid residues in the receptor that are crucial for high-affinity binding nih.gov. Such insights are invaluable for the predictive design of new analogs based on the 6-aminonicotinate scaffold.
De Novo Ligand Design Strategies Based on SAR Insights
De novo ligand design is a computational strategy that involves the construction of novel molecular structures from scratch, based on the structural information of the biological target and the SAR data of known ligands. This approach can lead to the discovery of entirely new chemical scaffolds with desired pharmacological properties.
Insights gained from the SAR of this compound and its analogs can be leveraged in de novo design strategies. For example, the knowledge that specific substitutions on the pyridine ring and variations in the alkylamino chain length are critical for activity can be used to define the starting fragments and the rules for their assembly in a computational design process nih.govnih.govarxiv.orgresearchgate.net.
One approach involves using a known scaffold, such as the 6-aminonicotinic acid core, as a starting point and then computationally "growing" new functional groups or fragments from it to optimize interactions with the target receptor arxiv.org. Reinforcement learning, coupled with deep generative models, has emerged as a powerful tool in this area, allowing for the generation of target-specific candidates by building up molecules atom by atom from a starting core scaffold arxiv.org. This method can optimize multiple parameters simultaneously, including binding affinity, potency, and synthetic accessibility arxiv.org.
By integrating the detailed SAR data with advanced computational design algorithms, it is possible to explore a vast chemical space and identify novel molecules with a high probability of having the desired biological activity, thus accelerating the drug discovery process.
Computational Chemistry and in Silico Modeling
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of drug design, it is frequently used to predict how a small molecule, such as 2-Methyl-6-(propylamino)nicotinic acid, might interact with the binding site of a target protein. These studies are crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent and selective analogs.
Docking simulations involve placing the ligand into the active site of a protein and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on similar nicotinic acid derivatives have shown that the pyridine (B92270) nitrogen and the carboxylic acid group are often involved in critical hydrogen bonding interactions with amino acid residues in the active site. nih.govresearchgate.net In the case of this compound, the propylamino group could also play a significant role in establishing hydrophobic interactions within the binding pocket.
A hypothetical molecular docking study of this compound with a target enzyme, such as a kinase or a reductase, could yield valuable data. The binding energy, typically expressed in kcal/mol, provides an estimate of the affinity of the compound for the target. A lower binding energy generally indicates a more stable complex. The analysis of the docked conformation would highlight the specific amino acid residues that form contacts with the ligand, providing a roadmap for future structural modifications to enhance binding. For example, a docking study of nicotinic acid derivatives with nitroreductase has provided insights into their binding conformations. researchgate.net
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase X | -8.5 | ASP145, LYS72 | Hydrogen Bond |
| VAL50, ILE130 | Hydrophobic | ||
| Reductase Y | -7.9 | SER102, GLN189 | Hydrogen Bond |
| PHE190, TRP222 | π-π Stacking |
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations are used to study the conformational flexibility of this compound and the stability of its complex with a biological target. nih.govresearchgate.net By simulating the motions of atoms and molecules, MD can provide insights into how the ligand and protein adapt to each other upon binding and the stability of the interactions observed in docking studies. mdpi.com
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to predict the trajectory of the atoms over time. A typical MD simulation of a ligand-protein complex would be run for tens to hundreds of nanoseconds. Analysis of the trajectory can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the system. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is stable. mdpi.com
Furthermore, MD simulations can be used to analyze the flexibility of different parts of the this compound molecule. For example, the propylamino side chain may exhibit a higher degree of flexibility compared to the more rigid pyridine ring. Understanding this flexibility is important as it can influence the molecule's ability to adopt the optimal conformation for binding.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of molecules. epstem.netnih.gov These methods provide a detailed understanding of the electron distribution, which is fundamental to a molecule's chemical behavior. For this compound, DFT calculations can be used to determine a range of properties that are relevant to its biological activity. mdpi.com
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. epstem.net A smaller energy gap suggests that the molecule is more reactive. Other calculated properties include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and Mulliken atomic charges, which describe the charge distribution on each atom. epstem.netnih.gov The MEP can be particularly useful for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. nih.gov
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov There are two main approaches: ligand-based and structure-based virtual screening.
In ligand-based virtual screening, a known active ligand is used as a template to identify other molecules with similar properties. This method is employed when the three-dimensional structure of the target protein is not known. For this compound, if it were found to have a desirable biological activity, its chemical structure could be used to search for similar compounds in a database. Techniques such as 2D similarity searching, 3D shape matching, and pharmacophore modeling are commonly used.
Structure-based virtual screening, on the other hand, relies on the 3D structure of the target protein. nih.gov This method involves docking a library of compounds into the binding site of the protein and ranking them based on their predicted binding affinity. nih.gov This approach can identify novel scaffolds that are structurally different from known ligands but can still fit into the active site and elicit a biological response.
In Silico Prediction of Molecular Interactions and Bioavailability Parameters
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.comnih.govmdpi.com These predictions are crucial for assessing a compound's potential to become a successful drug, as poor pharmacokinetic properties are a major cause of failure in drug development. nih.gov
Various computational models and web-based tools are available to predict a range of physicochemical and pharmacokinetic properties for this compound. nih.govresearchgate.netbiorxiv.org One of the most well-known sets of guidelines for predicting oral bioavailability is Lipinski's rule of five. This rule states that orally active drugs generally have a molecular weight of less than 500 Da, a logP (a measure of lipophilicity) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.
Other important predicted parameters include aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), and potential for inhibition of cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. mdpi.commdpi.com Early assessment of these properties can help to identify potential liabilities and guide the optimization of the compound's structure to improve its drug-like properties. nih.gov
Table 3: Predicted Bioavailability and ADME Properties for this compound
| Property | Predicted Value | Guideline/Interpretation |
| Molecular Weight | 194.23 g/mol | < 500 (Passes Lipinski's Rule) |
| LogP | 2.1 | < 5 (Passes Lipinski's Rule) |
| Hydrogen Bond Donors | 2 | < 5 (Passes Lipinski's Rule) |
| Hydrogen Bond Acceptors | 3 | < 10 (Passes Lipinski's Rule) |
| Polar Surface Area (PSA) | 61.5 Ų | < 140 Ų (Good for oral bioavailability) |
| Caco-2 Permeability | High | Indicates good intestinal absorption |
| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |
Mechanistic Biological Studies at the Preclinical Level
Investigation of Intracellular Signaling Pathways
The intracellular signaling pathways initiated by 2-Methyl-6-(propylamino)nicotinic acid are primarily understood through the lens of its parent compound, nicotinic acid. The biological actions of nicotinic acid are largely mediated by the G protein-coupled receptor GPR109A, a member of the Gi family of receptors. nih.gov The binding of agonists to this receptor triggers a cascade of intracellular events that can vary depending on the specific agonist and cell type.
One significant pathway influenced by nicotinic acid is the Sirtuin 1 (SIRT1)-dependent pathway. nih.gov Studies have shown that nicotinic acid can up-regulate the expression of SIRT1, a NAD+-dependent deacetylase involved in cellular stress responses and inflammation. nih.gov This up-regulation of SIRT1 has been linked to the subsequent down-regulation of the CD40 receptor and its ligand (CD40L), key players in inflammatory processes. nih.gov
Furthermore, activation of GPR109A can lead to the modulation of mitogen-activated protein kinase (MAPK) signaling. Specifically, the phosphorylation and activation of ERK1/2 have been observed as a downstream consequence of receptor engagement by certain agonists. nih.gov However, research also indicates that different agonists for GPR109A can differentially activate these downstream effectors, suggesting that the signaling pathways are complex and can be selectively modulated. For instance, some GPR109A agonists inhibit lipolysis without activating the ERK1/2 pathway or inducing receptor internalization, which is in contrast to the effects of nicotinic acid. nih.gov This suggests that the specific substitutions on the nicotinic acid scaffold, such as the 2-methyl and 6-propylamino groups, could theoretically bias the signaling towards specific downstream pathways.
Table 1: Key Signaling Molecules Modulated by Nicotinic Acid Receptor Activation
| Target Molecule | Pathway | Observed Effect | Reference |
| GPR109A | G-protein coupled receptor signaling | Primary receptor binding, activation of Gi | nih.gov |
| SIRT1 | Deacetylase activity, Inflammation | Upregulation of expression | nih.gov |
| CD40 | Inflammatory signaling | Decreased expression | nih.gov |
| ERK1/2 | MAPK Signaling | Phosphorylation/Activation | nih.gov |
Biochemical Pathway Modulation and Metabolomics (e.g., NAD+ salvage pathway)
The chemical structure of this compound, as a derivative of nicotinic acid (vitamin B3), positions it as a potential modulator of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) biosynthesis. nih.gov Mammalian cells synthesize NAD+ through three main routes: the de novo pathway from tryptophan, the salvage pathway from nicotinamide, and the Preiss-Handler pathway which utilizes nicotinic acid. researchgate.netstanford.edu
As a nicotinic acid derivative, the compound would primarily enter the Preiss-Handler pathway. In this pathway, the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT) converts nicotinic acid into nicotinic acid mononucleotide (NAMN). nih.gov NAMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), and finally, NAD synthetase (NADS) amidates NAAD to produce NAD+. nih.govnih.gov By providing a substrate for this pathway, supplementation can lead to an increase in the cellular NAD+ pool. nih.gov
Metabolomic studies on related compounds reveal that the fate of nicotinic acid is dose-dependent. When supplied in excess, the body can shunt it into a conjugation pathway, where it reacts with glycine (B1666218) to form nicotinuric acid, which is then excreted. nih.gov The metabolic impact of the specific methyl and propylamino substitutions on this compound would determine its efficiency as an NAD+ precursor compared to the parent compound and its susceptibility to alternative catabolic processes. nih.gov
Table 2: Overview of NAD+ Biosynthetic Pathways
| Pathway | Primary Precursor | Key Intermediate(s) | Reference(s) |
| De Novo Synthesis | Tryptophan | Quinolinic Acid, NAMN | researchgate.netstanford.edu |
| Preiss-Handler Pathway | Nicotinic Acid | Nicotinic Acid Mononucleotide (NAMN), NAAD | nih.govqualialife.com |
| Salvage Pathway | Nicotinamide, Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) | nih.govqualialife.com |
Enzyme Kinetics and Inhibitor Characterization in Biological Systems
The interaction of this compound with enzymes is central to its biological activity, particularly within the NAD+ metabolic network. The key enzyme in the Preiss-Handler pathway is nicotinate phosphoribosyltransferase (NAPRT), which catalyzes the first committed step: the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinic acid mononucleotide (NAMN). nih.govoregonstate.edu The kinetics of this enzyme would be a critical determinant of the compound's ability to boost NAD+ levels. The substitutions on the pyridine (B92270) ring could potentially alter the binding affinity (Km) and/or the catalytic rate (kcat) for NAPRT compared to nicotinic acid.
In addition to serving as a substrate for biosynthetic enzymes, nicotinic acid itself has been characterized as an inhibitor of other enzymes. For instance, it can act as an inhibitor of nicotinamidase (EC 3.5.1.19), an enzyme in the salvage pathway that converts nicotinamide to nicotinic acid. nih.gov This inhibition could potentially modulate the flow of metabolites between the different NAD+ synthesis pathways. The inhibitory profile of this compound against nicotinamidase and other related enzymes has not been specifically detailed in available literature but represents an important aspect of its biochemical characterization.
The structural modifications on the nicotinic acid core are known to be crucial for biological activity. The carboxylic acid group at the 3-position is considered a key pharmacophore motif, essential for the interaction with target proteins like GPR109A and enzymes like NAPRT. nih.gov
Cellular Uptake and Subcellular Distribution (mechanistic aspects)
The entry of this compound into cells and its subsequent distribution to subcellular compartments are critical steps for its biological action. For the parent compound, nicotinic acid, cellular uptake is linked to its interaction with the high-affinity surface receptor GPR109A, which is prominently expressed on adipocytes and immune cells like macrophages. nih.govoregonstate.edu
One potential mechanism following receptor binding is receptor-mediated endocytosis, which would internalize both the ligand and the receptor. nih.gov This process not only facilitates the entry of the compound but also serves as a mechanism for signal desensitization. Studies on GPR109A have shown that agonist binding can indeed lead to receptor internalization. nih.gov Alternatively, specific membrane transporters may be involved in the uptake of nicotinic acid and its derivatives, though these are less characterized than the GPR109A receptor interaction.
Once inside the cell, the compound must reach the appropriate subcellular compartment to exert its effects. For its role as an NAD+ precursor, it would need to be available in the cytoplasm and mitochondria where the enzymes of the Preiss-Handler pathway and NAD+ utilization are located. For instance, the conversion of NAMN to NAAD and then to NAD+ involves enzymes that have distinct subcellular localizations. qualialife.com The physicochemical properties conferred by the methyl and propylamino groups, such as lipophilicity and charge distribution, would influence the compound's ability to cross intracellular membranes and its resulting subcellular distribution.
Study of Downstream Molecular and Cellular Responses
The engagement of signaling pathways and modulation of biochemical networks by this compound are expected to elicit a range of downstream molecular and cellular responses. Based on studies of its parent compound, these responses are often linked to inflammation, metabolism, and cellular redox status. nih.govnih.govnih.gov
A key molecular response is the alteration of gene and protein expression. Activation of the SIRT1 pathway by nicotinic acid leads to a measurable decrease in the expression of inflammatory molecules, including C-reactive protein, monocyte chemotactic protein-1, and the CD40 cell surface receptor. nih.gov
Cellular responses also include the modulation of metabolic processes. A primary therapeutic effect of nicotinic acid is the inhibition of lipolysis in adipocytes, which is a direct consequence of GPR109A signaling. nih.gov In other cell types, such as human keratinocytes, a significant downstream effect of boosting NAD+ levels via nicotinic acid supplementation is the enhancement of mitochondrial health. This is evidenced by the up-regulation of mitochondrial proteins like superoxide (B77818) dismutase 2 (SOD2) and SIRT3, and a reduction in mitochondrial reactive oxygen species (ROS) under conditions of oxidative stress. nih.gov
Table 3: Summary of Downstream Responses to Nicotinic Acid Pathway Activation
| Cellular/Molecular Response | Mediating Pathway/Molecule | Cell Type/System | Reference |
| Inhibition of Lipolysis | GPR109A | Adipocytes | nih.gov |
| Reduced Inflammatory Protein Production | SIRT1 / CD40 | Vascular Endothelial Cells, Rabbits | nih.gov |
| Increased Mitochondrial ROS Defense | NAD+ / SOD2 / SIRT3 | Human Keratinocytes | nih.gov |
| Activation of MAPK | GPR109A / ERK1/2 | Engineered cell lines | nih.gov |
| Release of Prostaglandin D2 | GPR109A | Langerhans cells | nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the separation and quantification of 2-Methyl-6-(propylamino)nicotinic acid from various matrices. The choice of technique depends on the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development would focus on optimizing the separation from potential impurities and matrix components.
A typical approach would involve reversed-phase HPLC, likely utilizing a C18 column. The mobile phase would consist of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter to control the ionization state of the carboxylic acid and the amino group, thereby influencing retention and peak shape. For instance, in the analysis of nicotinic acid and its metabolites, a mobile phase of 0.1% formic acid in a water:acetonitrile mixture has been used effectively. nih.gov A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of all components with good resolution.
Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring of the nicotinic acid structure absorbs UV light. The selection of the optimal wavelength would be determined by acquiring the UV spectrum of the compound. For related compounds like nicotinic acid, detection wavelengths around 260 nm are common. researchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Nicotinic Acid Derivatives
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Buffered water (e.g., 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized for separation |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~260 nm |
| Injection Volume | 10-20 µL |
This table presents typical starting conditions for method development based on the analysis of related nicotinic acid compounds.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Due to the polar nature of the carboxylic acid and secondary amine groups, this compound is not ideally suited for direct GC analysis. These functional groups can lead to poor peak shape and interactions with the GC column.
To overcome these limitations, derivatization is typically required to convert the polar functional groups into less polar, more volatile derivatives. A common derivatization technique for carboxylic acids and amines is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another approach is esterification of the carboxylic acid followed by acylation of the amine.
Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). GC-MS provides both chromatographic separation and mass-based identification, offering high selectivity and sensitivity. The analysis of N-acetylated amino acids by GC-MS after trimethylsilylation is a well-established method. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) and Hydrophilic Interaction Chromatography (HILIC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. The principles of method development for UHPLC are similar to HPLC, but with adjustments to flow rates and gradient profiles to take full advantage of the increased efficiency.
For highly polar compounds that are not well-retained by reversed-phase chromatography, Hydrophilic Interaction Chromatography (HILIC) is a valuable alternative. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. This technique would be particularly useful if this compound exhibits high polarity.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR would be essential for the characterization of this compound.
¹H NMR would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum would be expected to show signals for the aromatic protons on the pyridine ring, the protons of the propyl group, and the methyl group. The chemical shifts and coupling patterns would be key to confirming the substitution pattern on the pyridine ring. For example, the ¹H NMR spectrum of 2-aminonicotinic acid shows characteristic signals for the protons on the pyridine ring.
¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine CH | 7.0 - 8.5 | 110 - 150 |
| Propyl CH₂ | 1.5 - 3.5 | 20 - 50 |
| Propyl CH₃ | 0.8 - 1.2 | 10 - 15 |
| Pyridine CH₃ | 2.0 - 2.5 | 15 - 25 |
| COOH | > 10 (or not observed) | 165 - 180 |
| Pyridine C-N/C-C | - | 150 - 165 |
Note: These are predicted chemical shift ranges based on general values for similar functional groups and structures. Actual values would need to be determined experimentally.
Mass Spectrometry (MS) Techniques for Molecular Identification and Quantification
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.
For this compound, Electrospray Ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method that typically produces a protonated molecule [M+H]⁺. This would allow for the accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap mass analyzer, would provide the exact mass, which can be used to determine the elemental formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For example, in the analysis of nicotinic acid metabolites, specific ion pairs are monitored for quantification. For this compound, fragmentation would likely involve the loss of the propyl group, the carboxylic acid group (as CO₂), and cleavage of the pyridine ring.
When coupled with a chromatographic separation technique (LC-MS or GC-MS), mass spectrometry becomes a powerful tool for both the quantification and confirmation of the identity of the compound in complex mixtures.
Development of Derivatization Strategies for Enhanced Analytical Sensitivity
For compounds that may exhibit low volatility or thermal instability, or to enhance detection sensitivity, derivatization is a key strategy in analytical chemistry. This is particularly relevant for analysis by gas chromatography-mass spectrometry (GC-MS). In the case of this compound, both the carboxylic acid and the secondary amine groups are potential sites for derivatization.
Esterification of the Carboxylic Acid Group: The carboxylic acid group can be converted to a more volatile ester, typically a methyl or ethyl ester, to improve its chromatographic behavior in GC-MS analysis. This process can also be applied to the analysis of related compounds, such as in the study of fatty acid methyl esters.
Acylation of the Secondary Amine Group: The secondary amine can be acylated to form an amide. This modification can enhance the compound's stability and chromatographic properties.
Silylation: Both the carboxylic acid and the secondary amine can be derivatized through silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This is a common technique to increase the volatility and thermal stability of polar compounds for GC-MS analysis.
Charge-Reversal Derivatization for Mass Spectrometry: For liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency and, consequently, sensitivity. A notable strategy for carboxylic acids is charge-reversal derivatization. bldpharm.combldpharm.com This involves converting the carboxylic acid to a cationic derivative, which can significantly improve the sensitivity of detection in positive ion mode electrospray ionization (ESI)-MS. bldpharm.combldpharm.com For instance, the use of a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to a carboxylic acid to form a cationic amide, leading to a 10- to 20-fold increase in detection sensitivity compared to the underivatized analyte in negative ion mode. bldpharm.combldpharm.com While developed for eicosanoids, this principle could be adapted for this compound to achieve lower limits of quantification. bldpharm.com
The selection of a derivatization strategy depends on the analytical technique being employed and the specific requirements of the research application, such as the desired level of sensitivity and the nature of the sample matrix.
Validation of Analytical Procedures for Research Applications
The validation of an analytical method is critical to ensure that it is suitable for its intended purpose. For research applications involving this compound, any developed analytical procedure, whether it be HPLC, GC-MS, or another technique, must undergo a thorough validation process. The validation parameters are generally established by international guidelines, such as those from the International Council for Harmonisation (ICH). google.com
A comprehensive validation would typically include the assessment of the following parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and can be evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment.
Reproducibility: Precision between laboratories.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
The validation of a GC-MS method for niacin and its impurities, for instance, involved assessing linearity, accuracy, and precision to ensure the reliability of the analytical data. mdpi.comsemanticscholar.org Similarly, HPLC-MS/MS methods for nicotinic acid and its metabolites in biological fluids have been validated to ensure their suitability for pharmacokinetic studies. nih.gov These examples provide a clear framework for the validation of an analytical method for this compound.
Design and Synthesis of Chemical Probes and Advanced Derivatives
Synthesis of Affinity Probes for Target Identification
Affinity probes are indispensable tools for identifying the specific binding partners of a bioactive molecule. For 2-Methyl-6-(propylamino)nicotinic acid, the synthesis of such probes involves the introduction of a reactive group or a tag for subsequent capture and identification of its cellular targets. Photoaffinity labeling (PAL) is a powerful technique that utilizes a photoreactive moiety, which upon irradiation with UV light, forms a covalent bond with the target protein, enabling its isolation and identification. nih.gov
The design of an affinity probe based on this compound would involve derivatization at a position that does not interfere with its binding to its target. The carboxylic acid or the propylamino group are potential sites for modification. A common strategy involves linking a photoreactive group, such as a benzophenone (B1666685), an aryl azide, or a diazirine, to the parent molecule via a flexible linker.
Hypothetical Synthesis of a Benzophenone-Based Affinity Probe:
A plausible synthetic route could involve the activation of the carboxylic acid of this compound to form an active ester, which is then reacted with an amino-functionalized benzophenone linker.
Table 1: Hypothetical Affinity Probes for this compound
| Probe Name | Photoreactive Group | Linker | Target Application |
| BP-C1 | Benzophenone | Short alkyl chain | Covalent labeling of direct binding partners |
| AZ-N1 | Aryl azide | PEG linker | Identification of protein complexes |
| DZ-C2 | Diazirine | Long alkyl chain | In-situ labeling in live cells |
This table presents hypothetical data for illustrative purposes.
Development of Fluorescent or Radiotracer Analogues
Fluorescent and radiotracer analogues are vital for visualizing the distribution of a compound in cells and tissues and for quantitative binding assays.
Fluorescent Analogues: The synthesis of fluorescent analogues of this compound can be achieved by conjugating a fluorophore to the molecule. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths and quantum yield. nih.gov Common fluorophores include fluorescein, rhodamine, and BODIPY dyes. mdpi.com The synthetic strategy often involves linking the fluorophore to the parent compound at a site that minimally impacts its biological activity, similar to the design of affinity probes. For instance, the carboxylic acid could be coupled with an amine-containing fluorophore. The development of such probes allows for real-time imaging of the compound's localization and interaction with its cellular targets. mdpi.com
Radiotracer Analogues: For in vivo imaging techniques like Positron Emission Tomography (PET) or for high-sensitivity binding assays, radiolabeled analogues are required. nih.gov This typically involves the incorporation of a positron-emitting isotope such as ¹¹C or ¹⁸F. The synthesis of an ¹⁸F-labeled analogue of this compound could be approached by introducing a suitable precursor for fluorination, such as a nitro or a trimethylammonium group, onto the nicotinic acid ring. nih.gov The subsequent nucleophilic substitution with [¹⁸F]fluoride would yield the desired radiotracer. Such tracers would be invaluable for non-invasive studies of the compound's distribution and target engagement in living organisms. nih.govnih.gov
Table 2: Spectroscopic Properties of a Hypothetical Fluorescent Analogue
| Analogue Name | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| 2M6P-FITC | Fluorescein isothiocyanate | 495 | 519 | 0.92 |
| 2M6P-BODIPY | BODIPY FL | 503 | 512 | 0.97 |
This table presents hypothetical data for illustrative purposes.
Rational Design of Bioconjugates for Preclinical Investigation
Bioconjugation involves linking this compound to larger biomolecules, such as peptides, antibodies, or nanoparticles, to enhance its therapeutic potential or to facilitate targeted delivery. rsc.org The rational design of these bioconjugates is crucial for maintaining the activity of the parent compound while leveraging the properties of the carrier molecule. rsc.org
For example, conjugating this compound to a tumor-targeting peptide could concentrate the compound at a cancer site, potentially increasing its efficacy and reducing systemic side effects. The synthesis of such bioconjugates typically relies on well-established coupling chemistries, such as amide bond formation between the carboxylic acid of the nicotinic acid derivative and an amino group on the peptide. The design process often involves computational modeling to predict how the conjugation will affect the binding of the compound to its target. rsc.org
Modification for Improved Pharmacological Tool Properties
The modification of the core structure of this compound can lead to derivatives with improved properties as pharmacological tools, such as enhanced potency, selectivity, or metabolic stability. nih.govnih.gov Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogues. nih.gov
For instance, modifications to the propylamino group could influence the compound's affinity and selectivity for its target. nih.gov Replacing the propyl group with other alkyl or aryl substituents could alter the lipophilicity and steric interactions with the binding pocket. Similarly, substitutions on the pyridine (B92270) ring could modulate the electronic properties of the molecule and its metabolic stability. mdpi.com The synthesis of a library of such derivatives allows for a systematic exploration of the chemical space around the parent compound, leading to the identification of analogues with superior pharmacological profiles. mdpi.comnih.gov
Emerging Research Directions and Future Perspectives
Integration of Multi-Omics Data in Mechanistic Research
A significant shift in mechanistic research involves the move from single-data-point analysis to the integration of multiple high-throughput datasets, a field known as multi-omics. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological impact of compounds like 2-Methyl-6-(propylamino)nicotinic acid.
By simultaneously analyzing changes in genes, RNA transcripts, proteins, and metabolites, researchers can map the intricate network of pathways affected by a given nicotinic acid derivative. For instance, integrated proteomics and metabolomics have been used to characterize the biochemical alterations in lung adenocarcinoma, revealing significant changes in nicotinic and nicotinamide (B372718) salvaging pathways. oup.com This type of analysis can uncover previously unknown connections between a compound's target and broader cellular processes.
In the context of neuropsychiatric research, multi-omics studies on transgenic mice have linked alterations in nicotinate (B505614) (the conjugate base of nicotinic acid) levels in the hippocampus with changes in proteins related to myelin and presynaptic structures. mdpi.comnih.govresearchgate.net Such approaches are invaluable for understanding the systemic effects of modulating nicotinic acid pathways. The integration of these diverse datasets allows for the construction of robust models of cellular response, identifying not just direct targets but also downstream effects and potential biomarkers. nih.govnih.govnih.govfrontiersin.org
Table 1: Application of Multi-Omics in Nicotinic Acid Derivative Research This table is interactive. You can sort and filter the data.
| Omics Field | Data Type | Potential Insights for Nicotinic Acid Derivatives |
|---|---|---|
| Proteomics | Protein expression & post-translational modifications | Identification of direct protein targets (e.g., GPR109A), downstream signaling proteins (e.g., G-proteins, arrestins), and off-target interactions. |
| Metabolomics | Small molecule metabolite profiles | Understanding of effects on metabolic pathways, such as lipid metabolism, energy production (NAD+ synthesis), and amino acid pathways. mdpi.comnih.gov |
| Transcriptomics | Gene expression levels (mRNA) | Revealing changes in gene regulation following receptor activation; identifying compensatory mechanisms and feedback loops. |
| Genomics | DNA sequence and structure | Identifying genetic variants in receptors like GPR109A that may influence ligand binding affinity and downstream response. |
Advanced Structural Biology Approaches for Ligand-Target Complexes
A precise understanding of how this compound interacts with its molecular target, the G protein-coupled receptor GPR109A, is fundamental to rational drug design. researchgate.net Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), are providing unprecedented, high-resolution views of these interactions.
Cryo-EM structures of the human GPR109A receptor in complex with various agonists, including niacin and other compounds, have elucidated the specific molecular basis of receptor activation. pdbj.org These studies have confirmed the critical role of specific amino acid residues within the receptor's binding pocket. Mutagenesis and modeling studies have identified residues such as Arginine 111 (TMH3), Serine 178 (ECL2), and Tyrosine 284 (TMH7) as crucial for binding the carboxylate and heterocyclic ring system of nicotinic acid and its derivatives. nih.govresearchgate.net
These advanced structural models provide a static yet highly detailed snapshot that can guide the design of new ligands with improved properties. By visualizing the exact orientation of a ligand within the binding site, chemists can rationally modify the ligand's structure to enhance affinity, selectivity, or to engineer biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). pdbj.orgnih.gov This structural framework is essential for developing next-generation compounds that maximize desired effects while minimizing others. elsevierpure.com
Table 2: Structural Biology Techniques for GPR109A-Ligand Analysis This table is interactive. You can sort and filter the data.
| Technique | Resolution | Key Information Provided | Relevance to this compound |
|---|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | High (near-atomic) | Structure of the full receptor-G protein complex in a near-native state. pdbj.org | Reveals conformational changes upon ligand binding and the mechanism of G-protein coupling. |
| X-ray Crystallography | High (atomic) | Precise atomic coordinates of the ligand-binding pocket and specific ligand-residue interactions. nih.gov | Provides a detailed map for structure-based drug design to optimize binding affinity. |
| Nuclear Magnetic Resonance (NMR) | Medium-High | Information on protein dynamics and conformational changes in solution. | Can show how the receptor and ligand move and adapt to each other upon binding. |
| Site-Directed Mutagenesis | N/A (Functional) | Identifies critical amino acid residues for ligand binding and receptor activation. nih.govresearchgate.net | Confirms the functional importance of interactions predicted by structural models. |
High-Throughput Screening Methodologies for Related Chemical Space
The discovery of novel nicotinic acid derivatives with unique pharmacological profiles relies on the ability to test vast libraries of chemical compounds for activity at the GPR109A receptor. High-throughput screening (HTS) provides the necessary scale and speed for this initial discovery phase. Modern HTS assays are designed to be robust, miniaturized, and automated, allowing for the screening of hundreds of thousands of compounds. nih.gov
For GPR109A, which is a Gi-coupled receptor, HTS assays are often designed to measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization. nih.gov For example, a β-lactamase assay has been used to identify GPR109A agonists that selectively elicit G-protein-biased signaling, which could be crucial for separating different biological effects. nih.gov Another approach involves the use of cAMP biosensors, such as the GloSensor, which can be stably expressed in cells to provide a highly sensitive and direct readout of receptor activation or inhibition. nih.gov These screening efforts have successfully identified novel chemical scaffolds, such as 4-(phenyl)thio-1H-pyrazole derivatives, that act as GPR109A agonists despite lacking the traditional carboxylic acid moiety thought to be essential for binding. nih.gov
Table 3: High-Throughput Screening (HTS) Assays for GPR109A Ligand Discovery This table is interactive. You can sort and filter the data.
| Assay Type | Principle | Signal Measured | Application |
|---|---|---|---|
| cAMP Biosensor Assay | Genetically encoded sensor (e.g., GloSensor) changes luminescence or fluorescence in response to cAMP levels. nih.gov | Light output or fluorescence ratio. | Primary screening for agonists (decrease cAMP) or inverse agonists (increase cAMP). |
| Calcium Mobilization Assay | G-protein activation leads to intracellular calcium release, detected by a fluorescent dye. nih.gov | Increase in fluorescence intensity. | Functional assay to confirm agonist activity and determine potency (EC50). |
| β-Arrestin Recruitment Assay | Ligand binding induces β-arrestin to bind the receptor, detected by enzyme complementation (e.g., β-galactosidase) or resonance energy transfer (BRET/FRET). | Luminescence or fluorescence signal. | Used to screen for biased ligands that preferentially activate G-protein or β-arrestin pathways. |
| Radioligand Binding Assay | A radiolabeled ligand competes with test compounds for binding to the receptor. | Decrease in radioactivity bound to the receptor. | Determines the binding affinity (Ki) of new compounds for the GPR109A receptor. |
Theoretical Frameworks for Predicting Biological Activity
Complementing experimental approaches, theoretical and computational frameworks are becoming indispensable for accelerating the discovery and optimization of nicotinic acid derivatives. These in silico methods allow researchers to predict the biological activity of novel molecules before they are synthesized, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key theoretical approach. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. creative-biolabs.com By analyzing a set of known active and inactive nicotinic acid derivatives, these models can identify key molecular properties (descriptors) that are critical for activity and use them to predict the potency of new, untested structures. mdpi.comresearchgate.net
Molecular docking is another powerful computational technique that simulates the binding of a ligand, such as this compound, into the three-dimensional structure of its target receptor, GPR109A. nih.gov Programs like AUTODOCK can predict the preferred binding pose and estimate the binding energy, providing insights into the specific interactions that stabilize the ligand-receptor complex. nih.gov More advanced methods, like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, can further refine these binding energy predictions by accounting for solvent effects and molecular dynamics. nih.gov These predictive frameworks are crucial for prioritizing which novel chemical structures should be synthesized and tested experimentally. ed.ac.uk
Table 4: Computational Models for Predicting Biological Activity This table is interactive. You can sort and filter the data.
| Modeling Technique | Input Data | Predicted Output | Primary Use in Nicotinic Acid Derivative Research |
|---|---|---|---|
| Molecular Docking | 3D structures of ligand and receptor (GPR109A). nih.gov | Binding pose, binding affinity score. | Predicting how a novel derivative will bind to the receptor; virtual screening of compound libraries. |
| QSAR | A dataset of chemical structures and their measured biological activities. creative-biolabs.comresearchgate.net | Predicted biological activity (e.g., MIC, IC50). | Predicting the activity of unsynthesized compounds; identifying key structural features for potency. |
| Molecular Dynamics (MD) Simulation | A starting structure of the ligand-receptor complex. | Trajectory of atomic motion over time. | Assessing the stability of the binding pose; understanding the dynamic nature of the interaction. |
| Pharmacophore Modeling | Structures of several known active compounds. | A 3D map of essential chemical features. | Designing new molecules that fit the essential features required for GPR109A binding and activation. |
Role of Nicotinic Acid Derivatives in Fundamental Biological Processes
While often studied in the context of specific therapeutic targets, nicotinic acid and its derivatives are deeply integrated into fundamental biological processes that are essential for cellular life. Future research will continue to explore these core roles, which could unveil new therapeutic opportunities.
One of the most fundamental roles of nicotinic acid is as a precursor for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). nih.gov NAD+ is a vital coenzyme in hundreds of metabolic reactions, playing a central role in energy metabolism (e.g., glycolysis, oxidative phosphorylation), redox homeostasis, and as a substrate for enzymes that regulate gene expression and DNA repair (e.g., sirtuins and PARPs). nih.gov Understanding how derivatives like this compound influence the cellular NAD+ pool is a critical area of ongoing research.
Beyond metabolism, nicotinic acid derivatives are key signaling molecules. The activation of the GPR109A receptor by these compounds directly impacts lipid metabolism by inhibiting the breakdown of fats in adipose tissue. researchgate.netnih.gov Furthermore, related molecules like nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP) are involved in intracellular calcium signaling, a universal process that controls a vast array of cellular functions, including muscle differentiation, neurotransmission, and secretion. nih.gov The broad involvement of this chemical class in core pathways—from energy production to cell signaling and cholesterol metabolism—suggests that their biological significance is far-reaching. wikipedia.orgresearchgate.netnih.govmdpi.comnih.gov
Table 5: Involvement of Nicotinic Acid Derivatives in Core Biological Processes This table is interactive. You can sort and filter the data.
| Biological Process | Key Molecule/Pathway | Function of Nicotinic Acid Derivative |
|---|---|---|
| Energy Metabolism | NAD+ Synthesis nih.gov | Serves as a primary precursor for NAD+, a critical coenzyme for cellular respiration and energy production. |
| Lipid Metabolism | GPR109A Receptor Signaling researchgate.netnih.gov | Acts as a ligand to activate GPR109A, leading to the inhibition of lipolysis in adipocytes. |
| Cell Signaling | Calcium (Ca2+) Mobilization nih.gov | Derivatives like NAADP act as second messengers to trigger the release of Ca2+ from intracellular stores, regulating diverse cellular functions. |
| Gene Expression | Sirtuins / PARPs | Influences the activity of NAD+-dependent enzymes that modify histones and other proteins, thereby regulating gene transcription and DNA repair. |
| Biosynthesis | KEGG Pathway genome.jp | Serves as a building block in the biosynthesis of various alkaloids and other secondary metabolites. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
